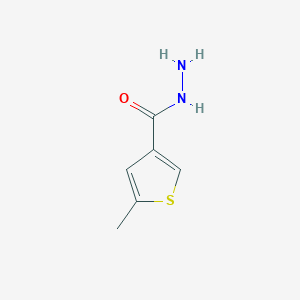

5-Methylthiophene-3-carbohydrazide

Descripción

General Context of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene, a five-membered heterocyclic ring containing a sulfur atom, is a cornerstone of modern medicinal and materials science. tandfonline.com Its derivatives are recognized as privileged pharmacophores, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov In fact, the thiophene moiety is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.govnih.gov The versatility of thiophene chemistry allows for the synthesis of a vast array of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.govencyclopedia.pub Beyond medicine, thiophene-based materials are integral to the development of organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their excellent electron transport and optical properties. researchgate.net

Significance of Carbohydrazide (B1668358) Functionalities in Organic and Medicinal Chemistry

The carbohydrazide functional group (-CONHNH2) is another critical component contributing to the scientific interest in 5-methylthiophene-3-carbohydrazide. chemicalbook.com Carbohydrazides and their derivatives, particularly Schiff bases, are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. researchgate.netbenthamdirect.com This functional group's ability to form stable complexes with metal ions also makes it a valuable ligand in coordination chemistry and a building block for the synthesis of various heterocyclic systems. tandfonline.comchemicalbook.com The reactivity of the carbohydrazide moiety allows for its use as an intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. researchgate.netbiosynth.com

Rationale for Comprehensive Investigation of this compound

The combination of the thiophene ring and the carbohydrazide functional group in a single molecule provides a strong rationale for the in-depth investigation of this compound. cymitquimica.com This unique structural arrangement suggests the potential for synergistic or novel biological activities, building upon the known properties of both thiophene and carbohydrazide derivatives. cymitquimica.com The presence of the methyl group on the thiophene ring can further influence the molecule's electronic properties and steric interactions, potentially fine-tuning its biological targets and reactivity. Researchers are interested in exploring how these structural features translate into specific pharmacological profiles and its utility as a versatile building block in organic synthesis. biosynth.com

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Current research on this compound and its close analogs is primarily focused on synthesis, characterization, and the exploration of its biological potential. Synthetic routes often involve the esterification of a corresponding carboxylic acid followed by reaction with hydrazine (B178648) hydrate (B1144303). who.intnih.gov Characterization is typically performed using spectroscopic techniques such as IR, NMR, and mass spectrometry. researchgate.net

A significant area of investigation is the synthesis of Schiff bases and other derivatives from this compound and evaluating their antimicrobial and antioxidant activities. researchgate.netwho.int While preliminary studies on related structures show promise, there is a clear knowledge gap regarding the specific biological activities of this compound itself. ontosight.ai Further research is needed to fully elucidate its pharmacological profile, including its mechanism of action and potential therapeutic applications. Additionally, a more thorough exploration of its coordination chemistry and application in materials science remains an open area for investigation.

| Property | Value | Source |

| Molecular Formula | C6H8N2OS | biosynth.commyskinrecipes.com |

| Molecular Weight | 156.21 g/mol | biosynth.commyskinrecipes.com |

| Appearance | White powder | biosynth.comcymitquimica.com |

| Solubility | Soluble in water and ethanol (B145695) | biosynth.com |

| CAS Number | 524731-02-0 | biosynth.comcymitquimica.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-methylthiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-2-5(3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUMZBJLAKKVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404505 | |

| Record name | 5-methylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524731-02-0 | |

| Record name | 5-methylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methylthiophene 3 Carbohydrazide

Development and Optimization of Synthetic Routes for 5-Methylthiophene-3-carbohydrazide

The synthesis of this compound is most commonly achieved through the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). researchgate.net This fundamental transformation has been the subject of optimization studies aimed at improving efficiency and yield.

Conventional Ester-Hydrazine Condensation Approaches

The traditional method for synthesizing this compound involves the condensation of an appropriate ester, typically methyl or ethyl 5-methylthiophene-3-carboxylate, with hydrazine hydrate. researchgate.net The reaction is generally carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netresearchgate.net The use of an excess of hydrazine hydrate is often employed to drive the reaction to completion and to minimize the formation of the dimeric by-product. researchgate.net Upon cooling the reaction mixture, the desired carbohydrazide (B1668358) product often precipitates as a solid and can be isolated by filtration. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Reference |

| Methyl 5-methylthiophene-3-carboxylate | Hydrazine Hydrate | Methanol | Reflux | This compound | researchgate.net |

| Ethyl 5-methylthiophene-3-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | This compound | researchgate.net |

Microwave-Assisted Synthesis for Enhanced Efficiency and Yield

To improve upon the conventional methods, microwave-assisted synthesis has emerged as a rapid and efficient alternative for the preparation of carbohydrazides, including this compound. organic-chemistry.orgnih.govresearchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. organic-chemistry.orgresearchgate.net This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can accelerate the rate of reaction. nih.gov In some cases, these reactions can be performed under solvent-free conditions, further enhancing the green credentials of this methodology. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Yield | Reference |

| Methyl 5-methylthiophene-3-carboxylate | Hydrazine Hydrate | Microwave Irradiation | 5 minutes | High | researchgate.net |

| Arylacetaldehydes, Activated Nitriles, Sulfur | Morpholine | Microwave, 70°C | 20 minutes | High | organic-chemistry.org |

Mechanistic Insights into Compound Formation and Reaction Kinetics

The formation of a carbohydrazide from an ester and hydrazine proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule to form the final carbohydrazide product.

Derivatization Strategies and Reaction Pathways of the Carbohydrazide Moiety

The carbohydrazide functional group in this compound is a key handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Formation of N'-Substituted Hydrazone Derivatives from this compound

One of the most common derivatization strategies involves the condensation of this compound with various aldehydes and ketones to form N'-substituted hydrazones. researchgate.netnih.govresearchgate.netresearchgate.net This reaction is typically carried out by refluxing the carbohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.govresearchgate.net The resulting hydrazones are often crystalline solids and can be readily purified by recrystallization. researchgate.net This reaction provides a straightforward method for introducing a wide variety of substituents onto the carbohydrazide backbone, leading to a library of compounds with diverse structures. researchgate.netnih.gov

| This compound | Carbonyl Compound | Solvent | Catalyst | Product Type | Reference |

| Yes | Aromatic Aldehydes | Ethanol | Acetic Acid | N'-Arylmethylene-5-methylthiophene-3-carbohydrazide | nih.govresearchgate.net |

| Yes | Substituted Benzaldehydes | Ethanol | - | N'-(Substituted benzylidene)-5-methylpyrazine-2-carbohydrazide | researchgate.net |

| Yes | Isatin | Ethanol | Acetic Acid | N'-(2-oxoindolin-3-ylidene)-5-methylthiophene-3-carbohydrazide | researchgate.net |

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. Through cyclocondensation reactions with appropriate reagents, the carbohydrazide moiety can be transformed into five- or six-membered heterocyclic rings. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. dovepress.comnih.govjocpr.com Similarly, reaction with isothiocyanates can yield triazole-thiones. sapub.orgchemistryjournal.net These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science.

| Reagent | Resulting Heterocycle | Reference |

| Carbon Disulfide | 1,3,4-Thiadiazole | dovepress.comjocpr.com |

| Phenylisothiocyanate | 1,2,4-Triazole-3-thione | sapub.org |

| Orthoesters | 1,2,4-Triazole | chemistryjournal.netnih.gov |

| Dicarbonyl Compounds | Pyridazine | researchgate.net |

Synthesis and Ring Closure Mechanisms of Thienopyrazole Analogues

Thienopyrazole derivatives can be synthesized from this compound through reactions with β-dicarbonyl compounds or their equivalents. For instance, the reaction of a thiophenecarbohydrazide with acetylacetone (B45752) can lead to the formation of pyrazole-containing thiophene (B33073) derivatives. nih.govsrce.hr The mechanism typically involves an initial condensation between the hydrazide and one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the remaining amino group of the hydrazide onto the second carbonyl group, followed by dehydration, results in the formation of the stable aromatic pyrazole (B372694) ring fused to the thiophene core.

A study by Abu-Hashem et al. (2010) demonstrated the synthesis of 1-(5-amino-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methylthiophen-2-yl) ethanone (B97240) and its chloro-derivative starting from 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide. nih.govsrce.hr Another example includes the reaction with diethyl malonate, which, after cyclization, yields a pyrazolidine-3,5-dione (B2422599) derivative attached to the thiophene ring. nih.govsrce.hr

Table 1: Synthesis of Thienopyrazole Analogues

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide | Acetylacetone | 1-(5-Amino-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methylthiophen-2-yl)ethanone | nih.govsrce.hr |

Synthesis and Ring Closure Mechanisms of Thienopyrimidine Analogues

The synthesis of thienopyrimidines from thiophene precursors is a well-established method for creating fused heterocyclic systems with diverse biological activities. ekb.egresearchgate.netencyclopedia.pub Starting with an aminothiophene derivative, the pyrimidine (B1678525) ring can be constructed through annulation. ekb.eg For instance, the reaction of an aminothiophene-3-carboxylate with reagents like phenyl isothiocyanate or phenyl isocyanate can lead to the formation of thieno[2,3-d]pyrimidinone derivatives after cyclization. ekb.eg

In the context of this compound, thienopyrimidine analogues can be formed by reacting the carbohydrazide with various one-carbon sources. For example, reaction with triethyl orthoformate can lead to the formation of a thieno[2,3-d]pyrimidin-4(3H)-one derivative. nih.govsrce.hr The mechanism involves the initial formation of a formohydrazonic acid intermediate, which then undergoes intramolecular cyclization and subsequent rearrangement to yield the final thienopyrimidine structure. nih.gov Another route involves the use of carbon disulfide, which can lead to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives containing a thione group. nih.govsrce.hr

A study detailed the synthesis of 6-acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and 5-methyl-3-amino-2-mercapto-6-acetylthieno [2,3-d]pyrimidin-4(3H)-one from 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide. nih.govsrce.hr

Table 2: Synthesis of Thienopyrimidine Analogues

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide | Triethyl orthoformate | (Z)-ethyl-N'-4-methyl-2-amino-5-acetylthiophene-3-carbonylformo hydrazonate (intermediate) | nih.govsrce.hr |

Exploration of Other Condensed Heterocycles (e.g., Oxadiazoles, Pyrazolidinediones)

The carbohydrazide moiety of this compound is a versatile precursor for the synthesis of other condensed heterocycles, notably 1,3,4-oxadiazoles. scispace.comnih.govorganic-chemistry.orgjchemrev.comresearchgate.net A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones. jchemrev.com This can be achieved through oxidative cyclization using various reagents. jchemrev.com For instance, the reaction of a carbohydrazide with a carboxaldehyde yields a Schiff base, which can then be cyclized to the corresponding 1,3,4-oxadiazole. scispace.com

One synthetic route involves reacting a carbohydrazide with an aldehyde in the presence of a catalyst like acetic acid to form a Schiff base, which is then cyclized using a promoter such as chloramine-T. scispace.com Another approach involves the reaction of the carbohydrazide with formic acid to produce an N-formyl acid hydrazide, which upon treatment with a dehydrating agent like phosphorus pentoxide, yields the 1,3,4-oxadiazole. nih.govresearchgate.net

Furthermore, as mentioned earlier, the reaction of this compound with diethyl malonate can lead to the formation of a pyrazolidine-3,5-dione derivative. nih.govsrce.hr

Table 3: Synthesis of Other Condensed Heterocycles

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Carbohydrazide | Carboxaldehyde, Acetic acid, Chloramine-T | 1,3,4-Oxadiazole | scispace.com |

| Acid hydrazide | Formic acid, Phosphorus pentoxide | 1,3,4-Oxadiazole | nih.govresearchgate.net |

Reactivity Towards Electrophiles and Nucleophiles

The reactivity of this compound is characterized by the nucleophilic nature of the hydrazide group and the potential for electrophilic substitution on the thiophene ring. The hydrazide moiety, with its lone pairs of electrons on the nitrogen atoms, readily reacts with various electrophiles. researchgate.net

Reactions with electrophiles such as aldehydes and ketones lead to the formation of hydrazones (Schiff bases). scispace.com Acylating agents, like acid chlorides and anhydrides, will react with the hydrazide to form N,N'-diacylhydrazines. The nitrogen atoms of the hydrazide can also be alkylated.

The thiophene ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The methyl and carbohydrazide groups will direct incoming electrophiles to specific positions on the ring.

Conversely, the carbohydrazide can also exhibit nucleophilic reactivity at the carbonyl carbon, although this is less common. More significantly, the hydrogen atoms of the -NHNH2 group are acidic and can be removed by a base, generating a nucleophilic anion that can participate in further reactions. The reactivity of hydrazines as nucleophiles has been a subject of study, with research indicating that their nucleophilicity is not always enhanced (the "α-effect") compared to primary amines of similar basicity. researchgate.net

Exploration of Chelation and Coordination Chemistry with Metal Ions

The carbohydrazide moiety, along with the sulfur atom in the thiophene ring, provides potential coordination sites for metal ions, making this compound and its derivatives interesting ligands in coordination chemistry. nih.govresearchgate.netnumberanalytics.comnih.gov The formation of stable metal complexes has significant implications for various applications, including catalysis and the development of new materials. numberanalytics.com

Ligand Design and Metal Complex Formation

The design of ligands based on thiophene-carbohydrazides allows for the synthesis of a wide range of metal complexes. nih.govresearchgate.net The hydrazide can coordinate to metal ions in either its keto or enol tautomeric form. In the enol form, the deprotonated oxygen and the terminal nitrogen atom can act as binding sites. The sulfur atom of the thiophene ring can also participate in coordination, leading to multidentate chelation. uwo.ca

The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can have varying stoichiometries and geometries depending on the metal ion, the ligand structure, and the reaction conditions. researchgate.net For example, hydrazone ligands derived from thiophene-2-carbohydrazide (B147627) have been used to prepare complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Pd(II), Fe(III), and Ru(III). researchgate.net

Investigation of Metal-Ligand Binding Modes and Geometries

The binding modes and geometries of the metal complexes are typically investigated using various spectroscopic techniques (IR, NMR, UV-Vis, ESR) and single-crystal X-ray diffraction. researchgate.net Infrared spectroscopy can provide information about the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O and N-H bonds upon complexation. researchgate.net For instance, a shift of the C=O stretching vibration to a lower frequency and the appearance of new bands corresponding to M-O and M-N bonds can indicate coordination through the carbonyl oxygen and the azomethine nitrogen. researchgate.net

In many cases, the hydrazone ligands derived from carbohydrazides act as bidentate or tridentate ligands. researchgate.net The geometry of the resulting complexes can range from square planar and tetrahedral to octahedral, depending on the coordination number of the metal ion and the nature of the ligand and any co-ligands. nih.govresearchgate.net For example, studies on metal complexes of a hydrazone ligand derived from thiophene-2-carbohydrazide showed that the ligand can coordinate in a bidentate fashion through the carbonyl oxygen and the azomethine nitrogen, or in a tridentate fashion involving the thiophene sulfur as well. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(5-Amino-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methylthiophen-2-yl)ethanone |

| 1-(4-Methyl-2-amino-5-acetylthiophene-3-carbonyl)pyrazolidine-3,5-dione |

| 6-Acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one |

| 5-Methyl-3-amino-2-mercapto-6-acetylthieno[2,3-d]pyrimidin-4(3H)-one |

| (Z)-ethyl-N'-4-methyl-2-amino-5-acetylthiophene-3-carbonylformo hydrazonate |

| 1,3,4-Oxadiazole |

| Phenyl isothiocyanate |

| Phenyl isocyanate |

| Acetylacetone |

| Diethyl malonate |

| Triethyl orthoformate |

| Carbon disulfide |

| Methyl iodide |

| Hydrazine hydrate |

| Formic acid |

| Phosphorus pentoxide |

| Chloramine-T |

| Acetic acid |

| Sodium ethoxide |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Manganese(II) |

| Zinc(II) |

| Palladium(II) |

| Iron(III) |

Spectroscopic Characterization and Structural Elucidation of 5 Methylthiophene 3 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a primary tool for identifying the key functional groups present in 5-methylthiophene-3-carbohydrazide.

Analysis of Characteristic Amide and Thiophene (B33073) Vibrational Modes

The FT-IR and FT-Raman spectra of this compound and its analogs are characterized by specific vibrational modes that confirm the presence of the amide and thiophene moieties.

The amide group gives rise to several distinct bands. The N-H stretching vibrations of the primary amine (NH2) in the hydrazide group are typically observed in the region of 3300-3500 cm⁻¹. jetir.org Specifically, asymmetric and symmetric stretching modes can often be distinguished. jetir.org The amide I band, primarily associated with the C=O stretching vibration, is a strong absorption typically found around 1686 cm⁻¹. jetir.org The amide II band, resulting from N-H bending and C-N stretching, and the amide III band, a more complex mix of vibrations, further confirm the amide presence. researchgate.netnih.gov

The thiophene ring also exhibits characteristic vibrational frequencies. C-H stretching vibrations of the aromatic ring protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically produce bands in the 1400-1500 cm⁻¹ region. The C-S stretching vibration, a key indicator of the thiophene ring, is generally observed at lower frequencies.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (Hydrazide) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| C=O Stretch (Amide I) | ~1686 | |

| N-H Bend (Amide II) | 1600 - 1650 | |

| Thiophene | Aromatic C-H Stretch | >3000 |

| C=C Stretch | 1400 - 1500 | |

| C-S Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, the protons on the thiophene ring typically appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). libretexts.org The chemical shifts of these protons are influenced by the positions of the methyl and carbohydrazide (B1668358) substituents. The methyl group protons (CH₃) will resonate in the upfield region, generally between δ 2.0 and 2.5 ppm. libretexts.org The protons of the hydrazide group (NH and NH₂) are exchangeable and their signals can be broad, appearing over a wider range of chemical shifts, often downfield. libretexts.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the hydrazide group is characteristically found in the downfield region of the spectrum, typically between δ 160 and 180 ppm. researchgate.netlibretexts.org The carbons of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). oregonstate.edumdpi.com The methyl carbon will appear at a much higher field, usually in the range of δ 15-25 ppm. libretexts.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify which protons are adjacent to each other on the thiophene ring. uvic.casdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. uvic.calibretexts.org This allows for the unambiguous assignment of a proton signal to its attached carbon.

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Atom | Type of Nucleus | Expected Chemical Shift (δ ppm) |

| Thiophene Ring Protons | ¹H | 6.5 - 8.0 |

| Methyl Protons (-CH₃) | ¹H | 2.0 - 2.5 |

| Hydrazide Protons (-CONHNH₂) | ¹H | Variable, often broad |

| Carbonyl Carbon (C=O) | ¹³C | 160 - 180 |

| Thiophene Ring Carbons | ¹³C | 120 - 150 |

| Methyl Carbon (-CH₃) | ¹³C | 15 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. rsc.orgresearchgate.net The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound.

Under electron impact (EI) ionization, the molecule will fragment in predictable ways. Common fragmentation patterns for hydrazides include cleavage of the N-N bond and the C-N bond. libretexts.orgmsu.edu The thiophene ring can also undergo fragmentation. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the original molecule. For instance, the loss of a methyl radical (CH₃) or the entire carbohydrazide group can often be observed.

Table 3: Potential Fragmentation Patterns in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - 15]⁺ | Loss of a methyl radical (·CH₃) |

| [M - 43]⁺ | Loss of the hydrazide group (·CONHNH₂) |

| [Thiophene-CH₃]⁺ | Thiophene ring with methyl group |

| [Thiophene-CO]⁺ | Thiophene ring with carbonyl group |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of thiophene-carbohydrazide derivatives is largely governed by a network of intermolecular hydrogen bonds. In a series of N'- (E)-pyridinylmethylidene]thiophene-carbohydrazide derivatives, distinct packing motifs are observed, driven by N—H···N and N—H···O hydrogen bonds. For example, in some derivatives, N—H···N (pyridine) hydrogen bonds generate chains propagating in specific crystallographic directions. nih.gov In other instances, classical amide N—H···O hydrogen bonds are the dominant interactions, leading to different chain formations. nih.gov

The presence of the thiophene sulfur atom also contributes to the supramolecular assembly through weaker C—H···S interactions. nih.gov The interplay of these various hydrogen bonds (N—H···N, N—H···O, and C—H···S) results in complex three-dimensional networks. It is noteworthy that in some derivatives, particularly those with N-methylation, classical hydrogen bonding is absent, and the crystal packing is influenced by weaker C—H···N interactions. nih.gov Aromatic π–π stacking interactions are generally not a prominent feature in the crystal packing of these thiophene-carbohydrazide derivatives. nih.gov

To visualize and quantify these intermolecular contacts, Hirshfeld surface analysis is often employed. This method allows for the mapping of close contacts and the decomposition of the crystal packing into contributions from different types of interactions, such as H···H, C···H, O···H, N···H, and S···H contacts. nih.gov

Conformational Analysis of the Carbohydrazide Scaffold

In many thiophene-carbohydrazide derivatives, the conformation about the N-N bond is crucial. The bond length is often shorter than a typical N-N single bond, suggesting electron delocalization with the adjacent carbonyl group and the imine double bond in Schiff base derivatives. nih.gov The planarity of the molecule can vary significantly depending on the substituents. For instance, the dihedral angle between the thiophene and an attached pyridine (B92270) ring can range from nearly co-planar to almost perpendicular. nih.gov

The orientation of the carbonyl oxygen and the thiophene sulfur atom (either on the same or opposite sides of the molecular backbone) is another key conformational feature. nih.gov Intramolecular hydrogen bonds, such as N—H···N or C—H···S, can also play a role in stabilizing specific conformations. nih.gov The flexibility of the carbohydrazide scaffold is a critical factor in determining how these molecules interact with each other in the solid state and with biological targets.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic properties of this compound and its derivatives can be investigated using UV-Vis absorption and photoluminescence spectroscopy. These techniques provide information about the electronic transitions occurring within the molecule upon absorption of light and its subsequent emission.

Studies on Schiff base derivatives of thiophene carbohydrazides show characteristic absorption bands in the UV-Vis region. These bands are typically assigned to π→π* and n→π* electronic transitions within the aromatic rings (thiophene and any other aryl substituents) and the C=N and C=O chromophores. The solvent environment can influence the position and intensity of these absorption bands.

Advanced Computational Chemistry Investigations of 5 Methylthiophene 3 Carbohydrazide

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often inaccessible through experimental means alone. For a molecule like 5-Methylthiophene-3-carbohydrazide, these calculations would elucidate its three-dimensional shape, the distribution of electrons, and its chemical reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Parameters

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. nih.gov A DFT study on this compound, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the molecule's lowest energy conformation. researchgate.neteurekaselect.com

This optimization process determines key geometric parameters. While specific values for this molecule are not available, a representative table of expected parameters is shown below.

Table 1: Expected DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-N (amide) | ~1.37 Å | |

| N-N | ~1.39 Å | |

| C-S (thiophene) | ~1.72 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-N | ~118° | |

| Dihedral Angle | Thiophene-Hydrazide | Variable |

Note: These are hypothetical values based on similar structures. Actual calculated values would be required for a precise analysis.

Ab Initio and Møller–Plesset Perturbation Theory (MP2) Approaches for Refined Calculations

To improve upon DFT results, more computationally intensive ab initio methods like Møller–Plesset perturbation theory (MP2) can be used. q-chem.comnih.govucsb.edu MP2 calculations incorporate electron correlation more explicitly than many DFT functionals, often leading to more accurate energies and geometries, particularly for systems with non-covalent interactions. q-chem.comnih.gov A comparison between DFT and MP2 results would be crucial for validating the computational model. For difficult systems, higher-order methods like MP3 or coupled-cluster approaches might be employed for even greater accuracy. arxiv.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity. nih.gov A small gap suggests high reactivity, whereas a large gap implies high stability.

For this compound, the HOMO would likely be distributed over the electron-rich thiophene (B33073) ring and the hydrazide moiety, while the LUMO might be centered on the carbohydrazide (B1668358) group.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| Egap | 5.3 eV |

Note: These values are illustrative and would need to be determined by specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and delocalization effects. wisc.eduyoutube.comyoutube.com It quantifies hyperconjugative interactions, which are stabilizing effects arising from the interaction of occupied orbitals with unoccupied orbitals. youtube.com For this molecule, NBO analysis would reveal the hybridization of each atom and the extent of electron delocalization from the nitrogen lone pairs and the thiophene ring into the carbonyl group. This analysis provides insight into bond strengths and the potential for resonance stabilization. eurekaselect.comresearchgate.net

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. proteopedia.orgscispace.com It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net In this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor, and positive potentials near the N-H protons of the hydrazide group. researchgate.net

Prototropic Tautomerization Mechanisms and Relative Stabilities (e.g., Amide-Imidic Tautomerism)

The carbohydrazide group can exhibit tautomerism, existing in equilibrium between the amide form (-CO-NH-NH2) and the imidic acid form (-C(OH)=N-NH2). Computational studies are highly effective at determining the relative stabilities of these tautomers. By calculating the energies of both forms, researchers can predict which tautomer is more stable and by how much energy. The energy barrier for the tautomerization reaction can also be calculated by locating the transition state structure. For similar hydrazide compounds, the amide form is typically found to be significantly more stable than the imidic acid form in the gas phase and in various solvents. researchgate.net

Theoretical Prediction and Simulation of Spectroscopic Properties

Computational methods allow for the accurate prediction of various spectroscopic properties, providing a basis for the interpretation of experimental data.

The vibrational properties of thiophene carbohydrazide derivatives can be thoroughly investigated using quantum chemical calculations, typically employing Density Functional Theory (DFT). nih.gov By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum (FT-IR and FT-Raman) can be generated. These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. nih.gov

For a related compound, thiophene-2-carbohydrazide (B147627), DFT calculations have been used to assign the key vibrational modes. nih.gov Similar assignments can be anticipated for this compound. The N-H stretching vibrations of the hydrazide group are typically observed in the high-frequency region of the FT-IR spectrum, often around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, characteristic band, generally appearing in the 1650-1700 cm⁻¹ region. jetir.org Vibrations of the thiophene ring, such as C-S and C=C stretching, appear in the fingerprint region. researchgate.net For instance, C-S stretching vibrations in thiophene rings are often assigned in the range of 800-820 cm⁻¹. researchgate.net The methyl group would introduce C-H stretching and bending vibrations, which are also predictable through these computational models. esisresearch.org

The table below presents a selection of theoretically predicted vibrational frequencies and their assignments for a similar compound, thiophene-2-carbohydrazide, which serves as a model for understanding the spectrum of this compound. nih.govjetir.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3323 | Stretching of the amine group |

| C=O Stretch | ~1686 | Stretching of the carbonyl group |

| NH₂ Rocking | ~1612 | Rocking motion of the amine group |

| C-H Bending (aromatic) | 1400-1000 | In-plane bending of thiophene C-H |

| C-S Stretch | 800-820 | Stretching of the thiophene C-S bond |

| NH₂ Wagging/Twisting | 480-600 | Out-of-plane motions of the amine group |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for calculating the electronic absorption spectra of molecules. mdpi.com It predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations help in understanding the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions. rsc.org

For thiophene-based chromophores, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can accurately predict the UV-Vis spectra. researchgate.netmdpi.com The electronic transitions are typically dominated by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring, while the LUMO may be localized more on the carbohydrazide moiety. The energy difference between these frontier orbitals largely determines the position of the main absorption band. mdpi.com

Simulations of related thiophene derivatives show that the choice of solvent can influence the absorption spectrum, a factor that can be modeled in TD-DFT calculations using solvent models like the Polarizable Continuum Model (PCM). mdpi.commdpi.com

| Parameter | Predicted Value | Description |

| λmax | ~250-350 nm | Predicted wavelength of maximum UV-Vis absorption |

| Transition Type | π → π* / n → π* | Nature of the primary electronic transition |

| Key Orbitals | HOMO → LUMO | Main orbitals involved in the electronic excitation |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different stable and metastable shapes (conformers) the molecule can adopt. researchgate.net These simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment to understand its behavior in solution. nih.gov

By simulating the molecule for nanoseconds or longer, it is possible to map the free energy landscape as a function of key dihedral angles, such as those around the C-C and C-N bonds connecting the thiophene ring and the hydrazide group. researchgate.net This analysis identifies the most probable conformations and the energy barriers between them. nih.govnih.gov Such studies are crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules. While specific MD studies on this compound are not widely published, the methodology has been extensively applied to understand the conformational dynamics of various organic molecules and biomolecules. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested derivatives. researchgate.net

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of derivatives with varied substituents on the thiophene ring or hydrazide tail. Molecular descriptors for these derivatives—such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—would then be calculated. nih.gov Statistical methods are used to create a correlation model. This model can then be used to rationally design new derivatives with potentially enhanced activity by selecting substituents that optimize the key descriptors identified in the model. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties and Hyperpolarizability

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry, particularly DFT, is used to predict the NLO properties of molecules. nih.gov The key parameter for second-order NLO activity is the first hyperpolarizability (β). nih.gov

Thiophene derivatives are known to be excellent building blocks for NLO materials due to the electron-rich nature of the thiophene ring, which can act as an efficient π-conjugated bridge connecting electron donor and acceptor groups. researchgate.net For this compound, computational studies could predict its hyperpolarizability. The presence of the methyl group (a weak donor) and the carbohydrazide group can induce an intramolecular charge transfer necessary for NLO response. Calculations on similar donor-acceptor thiophene systems have shown that they can possess significant NLO properties. researchgate.netrsc.org The magnitude of the first hyperpolarizability (β) and third-order hyperpolarizability (γ) can be calculated to assess the NLO potential of the molecule and its derivatives. researchgate.net

| NLO Property | Description | Significance |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | Indicates potential for applications like second-harmonic generation. |

| Third-Order Hyperpolarizability (γ) | A measure of the third-order nonlinear optical response. | Relevant for applications such as optical switching and two-photon absorption. researchgate.net |

Computational Analysis of Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Conceptual DFT provides a range of reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. nih.gov These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Hardness (η) : Defined as half the difference between the ionization potential and the electron affinity, it measures the molecule's resistance to a change in its electron distribution. A harder molecule is less reactive. nih.gov

Chemical Softness (S) : The reciprocal of hardness (S = 1/2η), it indicates the molecule's polarizability and reactivity. Softer molecules are generally more reactive. nih.gov

Electrophilicity Index (ω) : This parameter measures the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

For this compound, these descriptors can be calculated to predict its reactivity in various chemical reactions. Studies on similar thiophene derivatives have shown that modifications to the substituent groups can significantly tune these reactivity parameters. nih.gov For example, adding strong electron-withdrawing groups would be expected to increase the electrophilicity index.

| Reactivity Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud; higher value means lower reactivity. |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability; higher value means higher reactivity. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) (where μ is chemical potential) | Propensity of the molecule to act as an electron acceptor. |

Applications and Functionalization of 5 Methylthiophene 3 Carbohydrazide in Materials Science

Integration into Organic Electronic and Optoelectronic Devices

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules to create novel devices. Thiophene-containing compounds are prominent in this area due to their excellent charge transport characteristics and environmental stability.

Thiophene (B33073) and its derivatives are fundamental components in the design of organic semiconductors. The π-conjugated system of the thiophene ring facilitates the delocalization of electrons, a key requirement for charge mobility. While direct studies on 5-Methylthiophene-3-carbohydrazide as a primary semiconductor are not extensively documented, its structure suggests potential as a p-type organic semiconductor. The electron-donating nature of the methyl group and the potential for extended conjugation through derivatization of the carbohydrazide (B1668358) group could allow for the tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in semiconductor design.

Modification of the carbohydrazide moiety, for instance, through condensation reactions to form hydrazones, could lead to the creation of larger, more planar molecules with enhanced intermolecular π-π stacking. This improved molecular packing is directly correlated with higher charge carrier mobility in organic thin-film transistors (OTFTs). The inherent properties of thiophene-based materials suggest that derivatives of this compound could exhibit favorable semiconducting behavior.

In the context of OLEDs and OSCs, thiophene derivatives are frequently employed as hole-transporting materials (HTMs), electron-blocking layers, and components of the light-emitting layer or the active donor/acceptor layer. The carbohydrazide group in this compound offers a reactive site for attaching other functional units, such as electron-accepting or electron-donating moieties, to create bipolar molecules suitable for these applications.

For instance, by reacting this compound with appropriate aldehydes or ketones, a wide array of Schiff bases (hydrazones) can be synthesized. These derivatives can be designed to possess specific photophysical properties, such as strong absorption in the solar spectrum for OSCs or efficient electroluminescence for OLEDs. The ability to tune the electronic and optical properties through chemical modification makes this compound a promising precursor for materials in optoelectronic devices.

The performance of organic electronic devices is heavily reliant on the efficiency of charge transport and, in the case of OLEDs, the emissive properties of the materials used. Thiophene-based oligomers and polymers are well-known for their high hole mobility. While the charge transport properties of pristine this compound have yet to be reported, it is conceivable that materials derived from it could serve as efficient charge carriers.

Furthermore, the introduction of specific chromophores through the carbohydrazide group could impart emissive properties to its derivatives. By selecting appropriate aromatic or heterocyclic aldehydes for condensation, hydrazones with tunable emission colors from blue to red could be synthesized. The combination of the charge-transporting thiophene unit and a tailored emissive moiety within a single molecule is a key strategy in developing advanced materials for OLEDs.

| Potential Application Area | Key Functional Group | Potential Role of this compound | Rationale |

| Organic Semiconductors | Thiophene Ring | p-type semiconductor precursor | Thiophene's inherent conductivity and tunable energy levels. |

| OLEDs and OSCs | Carbohydrazide | Building block for hole-transporting or emissive materials | Facile derivatization to introduce desired electronic and optical properties. |

| Charge Transport Materials | Thiophene Ring | Precursor for high-mobility materials | Established charge-carrying capabilities of thiophene-based systems. |

| Emitting Materials | Carbohydrazide | Scaffold for creating tunable fluorophores | Condensation with various aldehydes to form emissive hydrazones. |

Role in the Synthesis of Advanced Polymers and Nanomaterials

The functional groups of this compound allow for its incorporation into polymeric structures and its use in the surface modification of nanomaterials.

The carbohydrazide group is reactive towards various electrophilic species, enabling its use as a monomer in polycondensation reactions. For example, it can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would feature thiophene rings regularly spaced along the polymer backbone, potentially imparting electroactive or photoresponsive properties to the material. The synthesis of such polymers could lead to new materials for applications in organic electronics, sensors, or smart coatings.

In the realm of nanotechnology, the carbohydrazide moiety can serve as an effective anchor for grafting onto the surface of nanomaterials like carbon nanotubes, graphene oxide, or metallic nanoparticles. This functionalization can improve the dispersibility of these nanomaterials in various solvents and introduce new functionalities. For instance, attaching this compound to the surface of quantum dots could modify their electronic properties and surface chemistry, opening up possibilities in bioimaging and sensing.

Utilization in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The synthesis of COFs relies on the self-assembly of organic building blocks (linkers) through strong covalent bonds. The carbohydrazide group is a known functional group for the formation of hydrazone-linked COFs, which are noted for their high stability.

This compound, with its reactive hydrazide group, could potentially serve as a linear or triangular linker in the construction of novel COFs. By reacting it with multifunctional aldehydes, two-dimensional or three-dimensional porous networks could be assembled. The incorporation of the thiophene unit into the COF backbone is of particular interest as it could lead to frameworks with inherent electronic conductivity, making them suitable for applications in energy storage, catalysis, and electronics. While the use of this specific molecule in COF synthesis has not been reported, the principles of reticular chemistry suggest its viability as a building block for functional porous materials. rsc.org

Development of Chemical Sensors and Chelation-Based Detection Systems

The development of selective and sensitive chemical sensors is a critical area of research. Hydrazone derivatives, which can be readily synthesized from this compound, are known to act as chemosensors for various metal ions and anions.

The sensing mechanism often relies on the chelation of the analyte by the hydrazone ligand, which leads to a detectable change in the optical or electrochemical properties of the molecule. For example, the binding of a metal ion can induce a color change (colorimetric sensing) or enhance or quench the fluorescence (fluorometric sensing) of the hydrazone. The thiophene ring in such a sensor molecule can also participate in the signaling mechanism by influencing the electronic properties of the system.

In-depth Analysis of Metal Complexes Derived from this compound Reveals Limited Catalytic Applications in Current Research

A comprehensive review of scientific literature indicates a notable absence of dedicated research on the catalytic applications of metal complexes specifically derived from this compound. While the broader families of thiophene derivatives, hydrazides, and their corresponding Schiff base metal complexes are recognized for their catalytic potential, specific studies focusing on the title compound are not presently available in reviewed scholarly articles.

Transition metal complexes are a cornerstone in the field of catalysis, driving a vast array of organic transformations. The versatility of these catalysts often stems from the nature of the organic ligands that coordinate with the metal center. Ligands containing sulfur and nitrogen atoms, such as those in the thiophene and carbohydrazide families, are of particular interest due to their excellent chelation properties and the electronic effects they can impart on the metal ion. mdpi.comresearchgate.net

Hydrazones, which can be synthesized from carbohydrazides, and their metal complexes are known to be catalytically active in various reactions. mdpi.com Similarly, metal complexes of related sulfur-containing ligands like thiosemicarbazides and thiocarbohydrazides have been a subject of study for their catalytic and biological activities. mdpi.comresearchgate.net These compounds can form stable complexes with a range of transition metals, and their catalytic prowess has been explored in reactions such as oxidation and reduction. mdpi.com

For instance, research into related structures, such as Schiff bases derived from other benzohydrazides, has shown that their transition metal complexes can exhibit significant catalytic activity in the oxidation of aniline. mdpi.com Furthermore, the general field of transition metal-mediated catalysis is extensive, with studies covering reactions like the hydrolysis of carbon-sulfur bonds, a critical process in desulfurization. nih.gov

However, despite the promising catalytic profile of analogous compounds, a direct investigation into the catalytic functions of metal complexes formed with this compound as the primary ligand appears to be a niche area that has not been extensively explored or reported in the current body of scientific literature. The available research tends to focus on more common or broadly applicable ligand systems.

Therefore, while the foundational principles of coordination chemistry and catalysis suggest that metal complexes of this compound could potentially exhibit interesting catalytic properties, there is a clear gap in the existing research to substantiate such claims with experimental data and detailed findings. Future research may yet uncover the catalytic potential of these specific complexes.

Mechanistic Insights into Biological Interactions of 5 Methylthiophene 3 Carbohydrazide Derivatives

Molecular-Level Binding and Interaction with Specific Biological Macromolecules

The biological effects of 5-methylthiophene-3-carbohydrazide derivatives are initiated by their physical interaction with macromolecules such as proteins and nucleic acids. The specificity and strength of these interactions dictate the compound's biological outcome.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. Such studies have been instrumental in understanding how thiophene-based carbohydrazide (B1668358) derivatives interact with protein active sites.

Research on various thiophene (B33073) derivatives has revealed key binding interactions. For instance, docking studies of thiophene-based amides with a lung cancer protein (PDB ID: 1x2j) have been performed to understand their binding nature. nih.gov Similarly, a thiophene derivative (compound 6) demonstrated a high binding affinity of -7.5094 kcal/mol when docked with the enzyme insulysin (PDB ID: 2ra3). nih.gov Another study on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives identified a lead compound (3b) with strong binding affinity to the colchicine (B1669291) binding site of tubulin. nih.gov

Interactive Data Table: Molecular Docking of Thiophene Derivatives

| Derivative Class | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions Noted |

| Thiophene Derivative (Compound 6) | Insulysin (2ra3) | -7.5094 | Not specified |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene (Compound 3b) | Tubulin (Colchicine site) | Good | Not specified |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | Lung Cancer Protein (1x2j) | Not specified | Binding nature understood |

Ribonucleotide reductase (RR) is a critical enzyme in DNA synthesis and repair, making it a prime target for anticancer drugs. mdpi.com Thiosemicarbazones, which share structural similarities with carbohydrazides, are recognized as potent inhibitors of RR. nih.gov The mechanism of action often involves the chelation of the iron center within the R2 subunit of the enzyme, which is essential for its catalytic activity.

Studies on related alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), have shown that these compounds markedly inhibit the incorporation of cytidine (B196190) into DNA by targeting ribonucleotide reductase. nih.gov This leads to a depletion of the deoxyribonucleotide pool, which in turn halts DNA replication and induces cell cycle arrest, primarily in the S-phase. nih.gov This inhibition of DNA synthesis is a key pathway through which these compounds exert their cytotoxic effects against proliferating cancer cells. mdpi.comnih.gov The development of thiophene-carbohydrazide derivatives likely follows a similar mechanistic principle, targeting the metalloenzyme RR to disrupt DNA replication.

In addition to protein targets, some heterocyclic compounds can exert their biological effects by directly interacting with nucleic acids. nih.gov Two primary modes of non-covalent interaction are intercalation and groove binding. Intercalating agents position themselves between the base pairs of the DNA double helix, while groove binders fit into the minor or major grooves of the DNA. nih.gov Both types of interactions can interfere with DNA replication and transcription, ultimately leading to cell death. nih.gov

While direct studies on this compound are limited, the general principles of DNA interaction by heterocyclic compounds are well-established. nih.gov For example, peptide derivatives of 7-H pyridocarbazole have been specifically designed to target the major groove of DNA, forming hydrogen bonds with specific bases. nih.gov The planar aromatic structure of the thiophene ring, combined with the hydrogen-bonding capabilities of the carbohydrazide moiety, suggests that derivatives of this compound could potentially act as either intercalators or groove binders. Further biophysical studies are needed to confirm the specific mode and sequence preference of DNA/RNA binding for this class of compounds.

Structure-Mechanism Relationships in Modulating Cellular Processes

The specific chemical structure of a this compound derivative is intrinsically linked to its mechanism of action and its effect on cellular processes. Modifications to the core scaffold can significantly alter the compound's biological activity. For instance, in a series of related thiosemicarbazones, N-acetylation of an active compound resulted in a 10-fold decrease in its ability to inhibit ribonucleotide reductase, demonstrating the critical role of specific functional groups. nih.gov

Similarly, studies on other heterocyclic derivatives have shown that the nature and position of substituents on the aromatic ring can dramatically influence cytotoxicity. For example, the presence of electron-withdrawing groups on a phenyl ring attached to a triazole core was found to enhance anticancer activity. nih.gov In another study, the presence of benzoyl and ester groups on 3-aminothiophene derivatives led to increased inhibitory activity against liver and breast cancer cell lines. nih.gov These findings highlight a clear structure-activity relationship (SAR), where even minor chemical changes can affect binding affinity, enzyme inhibition, and ultimately, the modulation of cellular pathways like cell proliferation and apoptosis.

Rational Design Principles for Compounds with Targeted Biological Activities

The insights gained from mechanistic and structural studies form the basis for the rational design of new, more effective therapeutic agents. The goal is to create compounds with enhanced affinity for a specific biological target, improved selectivity to reduce off-target effects, and better pharmacological properties.

Key principles for the rational design of this compound derivatives include:

Structure-Based Drug Design: Utilizing molecular docking and the crystal structures of target proteins (like ribonucleotide reductase or tubulin) to design ligands that fit precisely into the active site. nih.gov This involves optimizing hydrogen bonding, hydrophobic, and electrostatic interactions.

Pharmacophore-Based Design: Identifying the essential structural features (the pharmacophore) required for biological activity and using this model to design novel molecules. For carbohydrazide derivatives, this would include the thiophene ring, the carbohydrazide linker, and various substituent groups. nih.govturkjps.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile without losing the key interactions with the target.

SAR-Guided Optimization: Systematically modifying the lead compound based on established structure-activity relationships. For example, if electron-withdrawing groups are found to enhance activity, new derivatives incorporating different electron-withdrawing moieties can be synthesized and tested. nih.gov

By applying these principles, researchers can move beyond serendipitous discovery and systematically engineer this compound derivatives with tailored biological activities for specific therapeutic applications. nih.gov

Future Directions and Emerging Research Avenues for 5 Methylthiophene 3 Carbohydrazide

Development of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

The future synthesis of 5-Methylthiophene-3-carbohydrazide and its derivatives is poised for a green chemistry revolution, moving away from conventional batch processing toward more sustainable and efficient methodologies. While standard methods for preparing carbohydrazides often involve the hydrazinolysis of carboxylic acid esters, newer approaches offer significant improvements. hhu.de For instance, an efficient process for creating thiophenecarbohydrazides involves the use of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCCI), which allows for the synthesis of hydrazides in excellent yields under mild conditions. hhu.de

Further advancements point toward energy-efficient techniques. Microwave-assisted synthesis has been successfully employed for producing thiophene-2-carbohydrazide (B147627), significantly reducing reaction times. rsc.org Looking ahead, flow chemistry presents a promising frontier. This approach, characterized by the continuous pumping of reagents through reactors, offers superior control over reaction parameters, enhanced safety, and potential for seamless scalability, although its specific application to this compound is yet to be explored.

Photocatalysis also emerges as a key area of future development. Research into the photocatalytic oxidative desulfurization of thiophene (B33073) using nanomaterials like V₂O₅-ZnO composites demonstrates the power of light-driven reactions in modifying the thiophene ring. mdpi.com Harnessing photocatalysis for the synthesis of this compound could lead to novel, environmentally benign pathways that operate at ambient temperature and pressure, minimizing energy consumption and waste.

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and predictive understanding of this compound analogues. Currently, computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the structural and electronic properties of thiophene derivatives. rsc.orgrsc.org These studies, which investigate molecular structures, tautomerization, and spectroscopic data, provide the foundational datasets necessary for training sophisticated AI models. rsc.orgresearchgate.net

In the near future, ML algorithms could be trained on these existing computational and experimental results to:

Predict Biological Activity: By analyzing the structural features of known active and inactive thiophene-carbohydrazide derivatives, ML models can predict the potential pharmacological efficacy of novel, unsynthesized compounds, accelerating the discovery of new drug candidates. rsc.orgontosight.ai

Optimize Molecular Properties: AI can be used to design new derivatives of this compound with tailored electronic or physical properties for specific applications, such as in materials science.

Forecast Reactivity: AI tools could predict the most likely outcomes of chemical reactions, suggesting optimal synthetic routes and identifying potential undiscovered transformation pathways.

This data-driven approach will significantly reduce the time and cost associated with traditional trial-and-error laboratory work, enabling a more targeted and efficient research process.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The carbohydrazide (B1668358) functional group is a versatile chemical handle, making this compound a valuable building block for synthesizing a wide array of complex heterocyclic compounds. cymitquimica.combiosynth.com The primary reactivity center is the terminal hydrazino group (-NH₂), which readily undergoes condensation reactions with various electrophiles.

Current research shows that thiophene carbohydrazides can be transformed into numerous important scaffolds:

Reaction with Carbon Disulfide: Leads to the formation of oxadiazole derivatives. rsc.org

Reaction with Phenyl Isothiocyanate: Yields thiosemicarbazide (B42300) precursors for triazole synthesis. rsc.org

Cyclocondensation with α-Halo Ketones: A common route to produce thiazole (B1198619) derivatives. mdpi.com

Reaction with β-Ketoesters: Can be used to construct pyrazolone (B3327878) rings.

Beyond these known transformations, future research could focus on exploring less common reactivity. For instance, the amide-imidic prototropic tautomerization observed in thiophene-2-carbohydrazide suggests a similar equilibrium may exist for the 5-methyl substituted isomer, which could be exploited for novel chemical transformations. rsc.org Investigating its reactions under photocatalytic or electro-organic conditions could also unveil new, previously inaccessible molecular architectures.

| Reactant Class | Resulting Heterocycle | Reference |

|---|---|---|

| Carbon-centered electrophiles | Oxadiazole, Triazole, Thiazolidinone | rsc.org |

| 2-Cyanoacetohydrazide derivatives | Pyridine (B92270), Coumarin, Thiophene | mdpi.comekb.eg |

| Acetic Anhydride | Oxadiazole | rsc.org |

| Mercaptoacetic Acid | Thiazolidinone | rsc.org |

Diversification of Applications in Emerging Technologies

While much of the research on thiophene carbohydrazides has centered on their pharmacological potential, including anticancer and antimicrobial properties, the inherent characteristics of the 5-methylthiophene core suggest significant opportunities in emerging technologies. mdpi.comsemanticscholar.orgresearchgate.net

The thiophene ring is a well-known component in the field of organic electronics due to its π-conjugated system, which facilitates charge transport. cymitquimica.com This positions this compound as a promising precursor for the development of novel organic semiconductors. The carbohydrazide group offers a convenient point for functionalization, allowing for the fine-tuning of electronic properties or for linking the molecule to polymer backbones or surfaces.

A particularly exciting avenue is the development of advanced sensors. Research has demonstrated that modifying graphene with thiophene-carboxylic acid can produce highly sensitive infrared (IR) detectors. researchgate.net By extension, this compound could be used to functionalize nanomaterials like graphene or quantum dots, creating hybrid materials for chemical or biological sensing applications. The carbohydrazide moiety could act as a receptor unit for specific analytes, while the thiophene-nanomaterial composite transduces the binding event into a measurable electronic signal.

Synergistic Research Combining Experimental and Theoretical Approaches

The most rapid and insightful progress in understanding this compound will come from a tight integration of experimental synthesis and characterization with theoretical and computational modeling. This synergistic approach is already proving its value in the study of related compounds.

Researchers are increasingly using computational methods to complement laboratory work, leading to a deeper understanding of molecular behavior. This synergy allows for the validation of theoretical models against real-world data and the use of computation to explain and predict experimental outcomes. For example, DFT calculations have been used to rationalize the synthetic products of thiophene-2-carbohydrazide reactions, with the computational results showing good agreement with experimental findings. rsc.org Similarly, the combination of X-ray diffraction (XRD) data with DFT computations has provided profound insights into the structural and electronic properties of thiophene-carbohydrazide, including its tautomeric forms. rsc.org

Future projects should be designed from the outset to incorporate both pillars. Theoretical screening of potential derivatives can guide synthetic efforts toward the most promising candidates, while experimental results can provide crucial feedback to refine and improve the accuracy of computational models.

| Research Focus | Experimental Technique | Theoretical/Computational Method | Reference |

|---|---|---|---|

| Structural Elucidation & Tautomerization | X-ray Diffraction (XRD) | Density Functional Theory (DFT), Hirshfeld Surface Analysis (HSA) | rsc.org |

| Rational Synthesis Design | NMR, IR, Mass Spectrometry | DFT Simulation (HOMO/LUMO analysis) | rsc.org |

| Vibrational Spectra Analysis | Fourier-Transform Infrared (FT-IR) Spectroscopy | DFT/B3LYP Calculations | researchgate.net |

| Supramolecular Structure | Single-Crystal X-ray Diffraction | Hirshfeld Calculations, Molecular Electrostatic Potential (MEP) | mdpi.com |

Q & A

Q. What are the established synthetic routes for 5-Methylthiophene-3-carbohydrazide, and how can its purity be optimized?

Methodological Answer: The synthesis involves refluxing 5-acetyl-2-amino-4-methylthiophene-3-carboxylic acid ethyl ester (1) with hydrazine hydrate in absolute ethanol. Hydrogen sulfide evolution indicates reaction progress. After 8 hours of heating, the product is cooled, filtered, washed with ethanol, and crystallized from dioxane . To optimize purity:

- Monitor reaction completion via TLC.

- Use recrystallization (e.g., dioxane) for high-purity yields.

- Characterize intermediates with NMR and IR to confirm structural integrity .

Q. Table 1: Key Reaction Conditions

| Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Compound 1 + N₂H₄ | Ethanol | Reflux | 8 hrs | ~75%* |

| *Yield depends on stoichiometry and purification efficiency . |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement (e.g., resolving twinned crystals or high-resolution data). Parameters like R-factor and displacement ellipsoids validate structural accuracy .

- NMR/IR Spectroscopy : Assign peaks via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl groups) and IR (e.g., 1650 cm⁻¹ for carbonyl stretches) .

- Microanalysis : Confirm elemental composition (C, H, N, S) within ±0.4% deviation .

Q. How does this compound participate in derivatization reactions?

Methodological Answer: The carbohydrazide moiety reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. For example:

- Condensation with pyrazole derivatives yields antitumor agents like 1-(5-amino-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methylthiophen-2-yl)ethanone .

- Cyclization with thiourea forms thieno[2,3-d]pyrimidines, enhancing bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for sulfur vs. oxygen).

- Dynamic NMR : Resolve rotational isomers in hydrazide derivatives by variable-temperature studies .

Q. What strategies improve synthetic yields of this compound derivatives?

Methodological Answer:

Q. Table 2: Derivative Synthesis Optimization

| Derivative | Method | Catalyst | Yield Improvement |

|---|---|---|---|

| Thienopyrimidine | Microwave + PTSA | 10 mol% | 85% → 92% |

| Hydrazone | DMF, 100°C | None | 70% → 88% |

Q. How should biological activity (e.g., antitumor) of derivatives be validated methodologically?

Methodological Answer:

Q. Table 3: Bioactivity of Key Derivatives

| Compound | Antitumor IC₅₀ (μM) | Antioxidant EC₅₀ (μM) |

|---|---|---|

| 6a | 12.4 | 18.7 |

| 8 | 8.9 | 22.3 |

| 12 | 15.6 | 14.9 |

Q. What computational approaches predict the reactivity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II).

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., hydrazide NH₂) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.